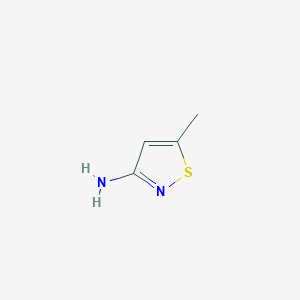

5-Methylisothiazol-3-amine

Description

Contextualization of Isothiazole (B42339) Amines in Heterocyclic Chemistry Research

Isothiazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms, are of significant interest in the field of heterocyclic chemistry. researchgate.net Their unique structural and electronic properties have made them valuable scaffolds in the design and synthesis of a wide array of biologically active molecules and functional materials. thieme-connect.com The introduction of an amino group to the isothiazole ring gives rise to isothiazole amines, a subclass of compounds with enhanced nucleophilicity and the potential for diverse chemical transformations. uomustansiriyah.edu.iq

The chemistry of isothiazoles is an area of intensive research, with a focus on selective transformations involving the isothiazole core. thieme-connect.com These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com The reactivity of the isothiazole ring and its substituents allows for a broad range of chemical modifications, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and ring-opening transformations. This versatility enables the creation of complex molecular architectures with tailored properties. thieme-connect.com

Current Academic Significance of 5-Methylisothiazol-3-amine

Among the various isothiazole derivatives, this compound has garnered considerable attention in academic and industrial research. This specific isomer, with a methyl group at the 5-position and an amino group at the 3-position, serves as a key building block in the synthesis of a variety of target molecules. sigmaaldrich.com Its hydrochloride salt is frequently used in chemical synthesis due to its stability and ease of handling. sigmaaldrich.comoakwoodchemical.com

The academic significance of this compound stems from its role as a precursor in the development of pharmacologically active agents. sigmaaldrich.com It is a vital intermediate in the synthesis of inhibitors for enzymes such as MMP12 and Aurora kinases, which are implicated in various diseases. sigmaaldrich.com Furthermore, it is utilized in the creation of N-heterocyclic indolyl glyoxylamides, which have shown potential as anticancer agents. sigmaaldrich.com The reactivity of the amino group allows for derivatization to form amides and other functional groups, leading to compounds with diverse biological activities. google.com

The compound's utility extends beyond medicinal chemistry. It is also employed as an intermediate in the synthesis of organic photosensitizers and other industrial chemicals. The study of its chemical reactions, such as oxidation, reduction, and substitution, continues to be an active area of research, providing deeper insights into the fundamental chemistry of the isothiazole ring system.

Below is a data table summarizing the key properties of this compound and its hydrochloride salt:

| Property | This compound | This compound hydrochloride |

| CAS Number | 24340-76-9 nih.gov | 52547-00-9 sigmaaldrich.com |

| Molecular Formula | C4H6N2S nih.gov | C4H7ClN2S |

| Molecular Weight | 114.17 g/mol nih.gov | 150.63 g/mol |

| Appearance | - | Powder sigmaaldrich.com |

| Melting Point | - | 300 °C (lit.) sigmaaldrich.com |

| Key Applications | Chemical Synthesis Intermediate | Precursor for MMP12 inhibitors, Aurora kinase inhibitors, anticancer agents, and organic photosensitizers. sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2-thiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIBQYMQSIDAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisothiazol 3 Amine and Analogous Isothiazole Core Structures

Direct Synthesis Approaches to the Isothiazole (B42339) Ring System

Direct synthesis methods involve the formation of the isothiazole ring from acyclic precursors in a single transformative step, often through cyclization reactions.

Cyclization Reactions Involving Acyclic Precursors

A primary strategy for isothiazole synthesis is the cyclization of open-chain molecules that contain the requisite S-C-C-C-N fragment. thieme-connect.com

A well-established method for the synthesis of 5-aminoisothiazoles involves the oxidative ring closure of β-iminothioamides. google.com For the specific synthesis of 5-amino-3-methylisothiazole, the precursor β-iminothiobutyramide is treated with an oxidizing agent. google.com This reaction proceeds through the formation of an S-N bond to close the ring. thieme-connect.com Various oxidizing agents have been successfully employed for this transformation.

Common Oxidizing Agents for Cyclization of β-Iminothioamides:

| Oxidizing Agent | Reference |

| Hydrogen Peroxide | google.comgoogle.com |

| Chloramine | google.comgoogle.com |

| Potassium Persulfate | google.comgoogle.com |

The process involves treating β-iminothiobutyramide with the chosen oxidizing agent, which facilitates the ring closure to yield 5-amino-3-methylisothiazole. google.com For instance, reacting β-iminothiobutyramide with hydrogen peroxide and hydrochloric acid is a documented route to the target compound. google.com Similarly, using potassium persulfate in an aqueous solution of sodium hydroxide (B78521) is another effective method. google.com

Oxidative Annulation Strategies

Oxidative annulation represents an efficient approach for constructing the isothiazole core, particularly for fused systems like benzisothiazoles. acs.orgnih.gov This strategy often involves transition-metal catalysis to facilitate the formation of C-S and N-S bonds.

A notable example is the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur (S8). acs.orgnih.govrsc.org This method allows for the direct construction of the isothiazole ring onto a benzene (B151609) fragment. acs.orgnih.gov The reaction typically employs a catalyst like Cp*Rh(MeCN)32 and an oxidant, such as silver acetate (B1210297) (AgOAc), to proceed. arkat-usa.orgacs.org The mechanism is thought to involve a Rh(I)/Rh(III) redox cycle, which is supported by DFT calculations and stoichiometric studies. acs.orgnih.gov While this specific method has been detailed for benzisothiazoles, the principle of using metal-catalyzed C-H activation and reaction with a sulfur source is a key strategy in modern heterocyclic synthesis. arkat-usa.org

Ring-Forming Synthetic Approaches to Isothiazoles

These approaches encompass a broader range of cyclization strategies where the isothiazole ring is formed from precursors that may or may not be simple linear chains.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful method for forming the isothiazole ring by creating a bond between two atoms within the same molecule. nih.govacs.orgacs.org

One innovative approach involves the TFA-promoted intramolecular cyclization of N-propargylsulfinylamides. nih.govacs.orgacs.org This reaction proceeds through the cleavage of C-S and O-S bonds, allowing for the rapid assembly of polysubstituted isothiazoles under mild conditions. nih.govacs.org The process is believed to occur via an electrophilic cyclization onto the carbon-carbon triple bond, followed by aromatization. acs.org

Another strategy is the base-promoted intramolecular dehydrative cyclization of α-keto-N-acylsulfoximines. bohrium.com This reaction starts with the abstraction of an α-hydrogen from the sulfoximine, followed by a nucleophilic attack at the keto carbonyl group to form a five-membered ring intermediate. Subsequent dehydration yields the isothiazolone (B3347624) product. bohrium.com

The Thorpe-Ziegler reaction, a base-promoted intramolecular cyclization involving a nitrile group, has also been adapted for isothiazole synthesis, particularly for creating C-glycosylated isothiazoles. unito.itsci-hub.se

Examples of Intramolecular Cyclization Precursors:

| Precursor Type | Key Transformation | Reference |

| N-Propargylsulfinylamides | TFA-promoted cyclization | nih.govacs.orgacs.org |

| α-Keto-N-acylsulfoximines | Base-promoted dehydrative cyclization | bohrium.com |

| 2-Mercaptobenzamides | Cu(I)-catalyzed oxidative dehydrogenative cyclization | mdpi.com |

| 3-Aminopropenethiones | Oxidative cyclization | thieme-connect.comevitachem.com |

Intermolecular Heteroatom Cyclizations (e.g., (4+1), (3+2)-Heterocyclization)

Intermolecular cyclizations involve the combination of two different molecular fragments to construct the isothiazole ring. These are often categorized by the number of atoms each fragment contributes to the final ring.

A (4+1) annulation strategy has been developed for the synthesis of 3,5-disubstituted isothiazoles. thieme-connect.comresearchgate.net This one-pot, transition-metal-free reaction utilizes β-ketodithioesters and ammonium (B1175870) acetate (NH4OAc). The reaction cascade involves imine formation, cyclization, and aerial oxidation to form the C-N and S-N bonds. thieme-connect.comresearchgate.net

The (3+2)-heterocyclization approach involves combining a three-atom fragment with a two-atom fragment. thieme-connect.com For example, the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189) can yield 4-arylisothiazoles. thieme-connect.com In this case, the ammonium thiocyanate acts as a donor of the N-S fragment. thieme-connect.com Another important (3+2) cycloaddition involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. The reaction proceeds through an α-thiavinyl carbenoid intermediate, which acts as a 1,3-dipole equivalent. thieme-connect.com

Transformations from Pre-existing Heterocyclic Systems

The conversion of one heterocyclic ring system into another is a powerful strategy in synthetic chemistry, allowing for the creation of novel structures from more readily available precursors.

Rearrangement and Derivatization from Isoxazole (B147169) Scaffolds

The transformation of isoxazole rings into isothiazoles represents a viable, though underutilized, method for synthesizing the isothiazole core. sci-hub.se This approach leverages the inherent reactivity of the isoxazole skeleton, which can undergo ring-opening and subsequent recyclization with a sulfur-donating reagent to form the desired N–S bond of the isothiazole. While direct synthetic routes for 5-Methylisothiazol-3-amine from an isoxazole precursor are not extensively documented, the general principle of such rearrangements provides a conceptual pathway. sci-hub.se For instance, studies have described the reactions of 5-methylisoxazol-3-amine with various electrophiles to generate more complex heterocyclic structures, demonstrating the utility of the isoxazole amine as a building block. imist.ma The reverse transformation, the rearrangement of isothiazoles to isoxazoles, has also been studied, highlighting the chemical relationship between these two five-membered heterocycles. rsc.org

Modern Synthetic Techniques and Methodological Innovations

Recent advancements in organic synthesis have led to the development of novel methods for constructing the isothiazole ring that offer improvements in efficiency, substrate scope, and environmental impact over classical approaches.

Metal-Free Reaction Conditions for Isothiazole Formation

The development of metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce cost, toxicity, and catalyst contamination in final products. Several effective metal-free methods for isothiazole synthesis have been reported.

One notable approach involves the visible-light-promoted synthesis of isothiazoles from α-amino-oxy acids using an organic acridinium (B8443388) photocatalyst. rsc.orgresearchgate.net This method proceeds under mild conditions, forming the critical N–S bond through the generation of iminyl radicals and producing benign byproducts like carbon dioxide and aldehydes. researchgate.net Another innovative, solvent-free ("neat") method utilizes ammonium thiocyanate to promote the rapid and eco-friendly formation of isothiazoles from β-enaminones. rsc.org

Furthermore, one-pot reactions using ammonium acetate as a nitrogen source have been developed to synthesize 3,5-disubstituted isothiazoles from β-ketodithioesters. thieme-connect.comrsc.org These reactions often proceed via a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com Reactions of thioacetamide (B46855) derivatives with N-sulfonyliminoiodinane also provide a mild, metal-free route to various substituted isothiazoles in high yields. urfu.ru

| Starting Materials | Key Reagents/Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| α-Amino-oxy acids | Acridinium photocatalyst, Blue-light irradiation | Benzo[d]isothiazoles | Good to excellent | rsc.orgresearchgate.net |

| β-Ketodithioesters | Ammonium acetate, Acetic acid, Air | 3,5-Disubstituted isothiazoles | Up to 90% | sci-hub.sethieme-connect.com |

| Thioacetamide derivatives | N-sulfonyliminoiodinane | 4,5-Disubstituted isothiazoles | 72-93% | urfu.ru |

| β-Bromo-α,β-unsaturated aldehydes | Sodium thiocyanate, Urea, Microwave irradiation | Fused isothiazoles | 75-87% | sci-hub.se |

Advanced Catalytic Approaches in Isothiazole Synthesis

Transition-metal catalysis offers powerful and versatile tools for the construction of complex heterocyclic rings like isothiazoles. These methods often feature high efficiency and selectivity under mild reaction conditions.

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles provides a synthetic route to 3,4,5-functionalized isothiazoles. rsc.orgthieme-connect.com This reaction is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate. thieme-connect.com Copper catalysis has also been extensively employed. For example, Cu(I) catalysts can promote the cascade formation of C–C and N–S bonds to yield enantioenriched isothiazoles. sci-hub.se Other copper-catalyzed methods include the reaction of 2-halobenzamides with elemental sulfur to form benzo[d]isothiazol-3(2H)-ones. mdpi.com More recently, recyclable catalysts such as nano-nickel ferrite (B1171679) have been used for the cascade reaction between 2-halobenzamides and sulfur, demonstrating a move towards more sustainable metal-catalyzed processes. mdpi.comarkat-usa.org

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Rhodium-based | 1,2,3-Thiadiazoles, Nitriles | Transannulation | 3,4,5-Trisubstituted isothiazoles | rsc.orgthieme-connect.com |

| CuCl | 2-Halobenzamides, Sulfur (S₈) | Cascade C-S/N-S formation | Benzo[d]isothiazol-3(2H)-ones | mdpi.com |

| Cu(I) complex | α,β-Unsaturated thioamides | Asymmetric cascade | Enantioenriched bicyclic isothiazoles | sci-hub.se |

| Nano-NiFe₂O₄ | 2-Halobenzamides, Sulfur (S₈) | Cascade C-S/N-S formation | Benzo[d]isothiazol-3(2H)-ones | mdpi.comarkat-usa.org |

Environmentally Conscious Synthetic Considerations in Isothiazole Chemistry

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including isothiazoles, to minimize environmental impact. researchgate.net These strategies focus on using safer solvents, reducing energy consumption, and employing renewable or recyclable materials.

A prime example of a green synthetic method is the use of visible light as a traceless reagent, which avoids harsh oxidants and high temperatures. rsc.orgresearchgate.net The use of water as a reaction solvent is another key aspect of green isothiazole synthesis. mdpi.com For instance, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides has been achieved in aqueous media using a heterogeneous cobalt phthalocyanine (B1677752) catalyst, which facilitates product purification and catalyst recycling. mdpi.com

Solvent-free (neat) reaction conditions, such as the ammonium thiocyanate-promoted synthesis of isothiazoles, completely eliminate the need for solvents, reducing waste and simplifying work-up procedures. rsc.org The application of non-traditional energy sources like microwave irradiation and ultrasound is also a hallmark of green synthesis, often leading to significantly reduced reaction times and improved yields. sci-hub.seresearchgate.net

| Green Strategy | Example Reaction | Key Advantage | Reference |

|---|---|---|---|

| Visible-light photocatalysis | Formation of benzo[d]isothiazoles from α-amino-oxy acids | Metal-free, mild conditions, low energy | rsc.orgresearchgate.net |

| Aqueous media | Oxidative cyclization of 2-mercaptobenzamides | Eliminates organic solvents, facilitates catalyst recycling | mdpi.com |

| Solvent-free (neat) reaction | Ammonium thiocyanate-promoted synthesis | No solvent waste, simple, rapid | rsc.org |

| Microwave irradiation | One-pot condensation/1,4-addition for fused isothiazoles | Drastically reduced reaction times | sci-hub.se |

| Recyclable catalyst | Nano-nickel ferrite in benzo[d]isothiazol-3(2H)-one synthesis | Reduces metal waste, lowers cost | mdpi.comarkat-usa.org |

Reactivity and Chemical Transformations of 5 Methylisothiazol 3 Amine

Reactions Involving the Exocyclic Amine Functionality

The exocyclic amine group at the 3-position of the isothiazole (B42339) ring is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through reactions such as acylation, derivatization, and aminoalkylation.

N-Acylation and Amide Formation

The exocyclic amino group of 5-Methylisothiazol-3-amine can be readily acylated to form corresponding amides. This transformation is significant for the synthesis of therapeutically relevant compounds. google.com The reaction typically involves treating the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. libretexts.org

One notable application of this reactivity is the formation of sulfonamides. The reaction of this compound with a sulfonyl chloride in the presence of a base yields the corresponding N-(5-methylisothiazol-3-yl)sulfonamide. ekb.eg This class of compounds is of interest in medicinal chemistry. ekb.egscispace.comnih.gov A general scheme for the synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established method. ekb.eg

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Product Type | Significance |

|---|---|---|

| Carboxylic Acid Chloride | Carboxamide | Synthesis of bioactive molecules |

| Sulfonic Acid Chloride | Sulfonamide | Development of therapeutic agents google.com |

Derivatization Reactions at the Amino Group

The primary amino group of this compound allows for various derivatization reactions, most notably the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine with an aldehyde or a ketone, typically under acid or base catalysis, or with heating. wjpsonline.comijacskros.com The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.comnih.gov

These Schiff base derivatives are valuable in synthetic chemistry and are known to exhibit a range of biological activities. researchgate.net The formation of such derivatives from aminothiazoles is a common strategy in the development of new chemical entities. researchgate.net

Table 2: Common Derivatization Reactions of the Amino Group

| Reagent | Product | Reaction Type |

|---|---|---|

| Aldehyde (R-CHO) | Schiff Base (Imine) | Condensation wjpsonline.com |

| Ketone (R-CO-R') | Schiff Base (Imine) | Condensation wjpsonline.com |

Nucleophilic Reactivity Profiles of the Amine Moiety

The exocyclic amine in this compound is a nucleophilic center. However, its reactivity is influenced by the electronic properties of the isothiazole ring. In the analogous 2-aminothiazole system, it has been observed that while the exocyclic nitrogen can act as a nucleophile, the C-5 carbon of the thiazole (B1198619) ring can also exhibit significant nucleophilic character, sometimes even dominating in reactions with strong electrophiles. acs.orgacs.org This suggests a degree of enaminic character for the aminothiazole system. acs.orgacs.org

For this compound, the nucleophilicity of the exocyclic amine is generally expected to be greater than that of the endocyclic nitrogen atom. The general trend for amine nucleophilicity is that it increases with basicity, with secondary amines often being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com However, steric hindrance can also play a significant role in reducing nucleophilicity. masterorganicchemistry.com The electronic environment of the heterocyclic ring will modulate the basicity and, consequently, the nucleophilicity of the exocyclic amino group. masterorganicchemistry.com Studies on aminothiazoles have helped to quantify their nucleophilicity, providing a framework for predicting their reactivity with various electrophiles. acs.orgacs.orgresearchgate.net

Mannich-Type Reactions and Related Aminoalkylation

This compound, as a primary amine, can participate in the Mannich reaction. This is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound containing an active hydrogen atom. oarjbp.comwikipedia.orgresearchgate.net The reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base, through a process of aminoalkylation. oarjbp.comwikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to yield the final product. wikipedia.org The Mannich reaction is a versatile method for introducing an aminomethyl group into a molecule. oarjbp.comresearchgate.net

A related process is hydroaminoalkylation, which involves the addition of an amine to an alkene or alkyne. nih.govacs.org This atom-economic reaction allows for the alkylation of amines and is a powerful tool in synthetic chemistry for creating complex nitrogen-containing molecules. nih.govacs.org

Chemical Modifications of the Isothiazole Ring System

While the exocyclic amine is a primary site of reactivity, the isothiazole ring itself can undergo chemical modifications, particularly electrophilic substitution reactions.

Electrophilic Substitution and Halogenation at the Ring

The isothiazole ring is an electron-deficient heterocyclic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). udayton.edu However, the presence of activating groups, such as the amino group at the 3-position and the methyl group at the 5-position, can facilitate such reactions. The amino group is a strong activating group and is expected to direct electrophiles to the ortho and para positions. In the case of this compound, this would be the C4 position.

Direct halogenation of the isothiazole ring is a known transformation. For instance, processes for preparing halogenated isothiazoles have been developed where a thioamide is converted to the halogenated isothiazole through oxidative-cyclization and halogenation. google.com It is also possible to perform direct electrophilic halogenation on pre-formed isothiazole rings. researchgate.netthieme-connect.com For example, the bromination of certain aromatic compounds can be highly regioselective, influenced by the directing effects of the substituents present on the ring. mdpi.comnih.govresearchgate.net In the case of this compound, electrophilic attack, such as bromination, would be expected to occur at the C4 position, which is activated by the adjacent amino group.

Oxidation Reactions of the Sulfur Atom and Ring System

The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides. These oxidized derivatives are often highly reactive intermediates. The oxidation of 3-aminoisothiazoles, a class to which this compound belongs, has been shown to proceed using various oxidizing agents. For instance, arylsulfonyloxaziridines have been employed for the controlled oxidation of the sulfur atom in 3-aminoisothiazoles. This reaction typically yields a mixture of the corresponding isothiazole S-oxide and S,S-dioxide.

The general transformation can be represented as follows:

Starting Material : 3-Aminoisothiazole derivative

Reagent : Arylsulfonyloxaziridine (e.g., PhSO₂-N-O-Ar)

Solvent : Dichloromethane (CH₂Cl₂)

Products : A mixture of the corresponding S-oxide and S,S-dioxide.

The ratio of the S-oxide to the S,S-dioxide can be influenced by the reaction conditions and the nature of the substituents on the isothiazole ring. These oxidation reactions are significant as they modify the electronic properties of the isothiazole ring, making the resulting dioxides valuable precursors for further synthetic transformations.

| Reactant | Oxidizing Agent | Product(s) | Solvent | Reaction Time | Ref. |

| 3-Aminoisothiazole | Phenylsulfonyloxaziridine | 3-Aminoisothiazole 1-oxide (major) + 3-Aminoisothiazole 1,1-dioxide (minor) | CH₂Cl₂ | 2–6 h |

Cross-Coupling Reactions and Functionalization of Ring Carbons

The functionalization of the isothiazole ring carbons, particularly at the C4 and C5 positions, is a key strategy for synthesizing a diverse range of derivatives. rsc.org Cross-coupling reactions, catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Halogenated isothiazoles are common starting materials for these transformations, serving as highly reactive synthetic building blocks. thieme-connect.com

For a molecule like this compound, functionalization would typically require prior halogenation, for instance at the C4 position, to enable subsequent cross-coupling. Common palladium-catalyzed cross-coupling reactions applicable to such systems include:

Suzuki-Miyaura Coupling : Reaction of a halo-isothiazole with a boronic acid or ester.

Sonogashira Coupling : Reaction of a halo-isothiazole with a terminal alkyne. nih.gov

Heck Coupling : Reaction of a halo-isothiazole with an alkene.

These methods allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, onto the isothiazole core. The development of novel functionalization strategies using direct C-H activation has also been documented for isothiazoles, offering an alternative pathway that avoids a separate halogenation step. rsc.org

| Coupling Reaction | Isothiazole Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 4-Bromo-3-methylisothiazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Methyl-4-phenylisothiazole |

| Sonogashira | 5-Iodo-3-methylisothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Methyl-5-(phenylethynyl)isothiazole |

| Heck | 4-Bromo-5-methylisothiazole | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Methyl-4-styrylisothiazole |

Ring-Opening Mechanisms and Stability Under Specific Conditions

The isothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, particularly upon attack by nucleophiles. The stability of the ring is significantly influenced by pH and the presence of strong nucleophilic reagents.

In alkaline environments, isothiazole derivatives are susceptible to hydrolytic degradation. For instance, isothiazolinones, which are structurally related to isothiazoles, are known to be stable in acidic media but undergo rapid degradation in alkaline solutions. researchgate.net This degradation proceeds via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom, initiating ring cleavage. This process ultimately leads to the formation of acyclic compounds. For isothiazoles, this can result in the formation of o-cyanodisulfides.

The general mechanism for base-mediated ring opening is as follows:

Nucleophilic attack by a hydroxide ion (or another strong nucleophile) at the sulfur atom.

Cleavage of the S-N bond, leading to an open-chain intermediate.

Subsequent rearrangement and transformation to yield stable acyclic products.

The stability of this compound is therefore expected to be limited under strongly basic conditions. Conversely, the compound demonstrates greater stability in neutral to acidic media, where the concentration of potent nucleophiles is low. The protonation of the ring nitrogen under acidic conditions can also influence its reactivity, generally making it more resistant to certain types of degradation. However, amines themselves can act as nucleophiles, and studies have shown that isothiazolium salts (N-alkylated isothiazoles) are particularly sensitive to ring-opening when treated with amines or hydrazines. thieme-connect.com

| Condition | Stability of Isothiazole Ring | Mechanism/Outcome |

| Strongly Alkaline (e.g., high pH) | Unstable | Nucleophilic attack by OH⁻ at the sulfur atom, leading to hydrolytic ring-opening. researchgate.netresearchgate.net |

| Neutral (pH ≈ 7) | Generally Stable | Aromatic character provides stability. |

| Acidic (e.g., low pH) | Generally Stable | Ring is stable, though protonation of nitrogen can occur. researchgate.net |

| Presence of strong nucleophiles (e.g., R-NH₂) | Potentially Unstable | Nucleophilic attack can lead to ring cleavage, especially in quaternized isothiazolium salts. thieme-connect.com |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often employ a combination of experimental techniques and computational modeling, such as Density Functional Theory (DFT), to map out reaction coordinates and identify key intermediates and transition states.

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies on this compound itself are limited in the literature; however, insights can be drawn from computational and experimental studies on related thiazole and isothiazole systems.

Oxidation : The oxidation of the sulfur atom is believed to proceed via a direct attack of the oxidant on the sulfur lone pair. DFT studies on similar heterocyclic systems can elucidate the energy barriers for the formation of the S-oxide versus the S,S-dioxide, helping to explain the product ratios observed experimentally. The transition state would involve the partial formation of the new S-O bond.

Cross-Coupling : Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-isothiazole.

Transmetalation : The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. Computational studies can model the energies of the intermediates and transition states for each step, providing insights into the rate-determining step and the role of ligands in facilitating the reaction.

Theoretical and Computational Investigations of 5 Methylisothiazol 3 Amine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing the behavior of electrons in a molecule in terms of orbitals that extend over the entire structure. A key application of MO theory is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactivity. wikipedia.orgucsb.edu

For 5-Methylisothiazol-3-amine, theoretical analysis can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and quantify the energies of its molecular orbitals. These calculations help in rationalizing the molecule's stability and reaction tendencies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scilit.com It is widely employed to determine optimized molecular geometries, electronic properties, and energies. DFT calculations for thiazole (B1198619) derivatives are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. epu.edu.iqresearchgate.net

For this compound, DFT would be used to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate properties like bond lengths, bond angles, and dihedral angles. The table below presents typical geometric parameters calculated for a related thiazole derivative using DFT, illustrating the type of data obtained from such studies.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Thiazole Moiety Data is illustrative for a related thiazole structure and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | S1-C2 | 1.75 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| Bond Angle (°) | C5-S1-C2 | 90.5 |

| S1-C2-N3 | 114.8 | |

| C2-N3-C4 | 110.2 | |

| N3-C4-C5 | 116.5 | |

| C4-C5-S1 | 108.0 |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. Calculated Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be compared with experimental data to validate the computed structure and aid in spectral assignment. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. Discrepancies between calculated and experimental values can arise from factors like solvent effects and intermolecular interactions not fully captured by gas-phase calculations. mdpi.com Nevertheless, a strong correlation between predicted and observed spectra serves as confirmation of the molecular structure.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Benzothiazole (B30560) Derivative Data is illustrative for a related benzothiazole structure to demonstrate the methodology. mdpi.com

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 121.5 | 124.8 | 3.3 |

| C2 | 122.4 | 125.1 | 2.7 |

| C3 | 126.3 | 128.9 | 2.6 |

| C4 | 125.0 | 127.5 | 2.5 |

| C5 | 134.8 | 137.2 | 2.4 |

| C6 | 152.9 | 155.0 | 2.1 |

| C7 (Thiazole) | 168.1 | 170.5 | 2.4 |

Conformational Analysis and Tautomerism of Isothiazole (B42339) Amines

More significantly, amino-substituted heterocyclic compounds can exhibit tautomerism, existing in equilibrium between two or more structural isomers. This compound can theoretically exist in an amino form and an imino tautomeric form. DFT calculations are crucial for determining the relative stability of these tautomers by computing their Gibbs free energies. mdpi.com For many related amino-heterocycles, the amino form is found to be significantly more stable than the imino form. researchgate.net

Table 3: Illustrative Relative Energies of Tautomers for a Related Heterocyclic System Data is illustrative and demonstrates the typical energy difference found in amino/imino tautomerism studies. researchgate.net

| Tautomer | Structure | Relative Gibbs Free Energy (kJ/mol) | Conclusion |

|---|---|---|---|

| Amino Form |  | 0.00 | Most Stable |

| Imino Form |  | +45.2 | Less Stable |

Quantum Chemical Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for defining chemical concepts as "quantum chemical descriptors." These descriptors are calculated from the electronic structure and are used to predict and rationalize the chemical reactivity of molecules. researchgate.net Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are typically calculated from the energies of the HOMO (E_HOMO) and LUMO (E_LUMO). For instance, hardness can be approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Table 4: Representative Quantum Chemical Descriptors for a Thiazole Derivative Values are illustrative and calculated using DFT for a related thiazole compound. researchgate.net

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.52 |

| LUMO Energy | E_LUMO | - | -1.88 |

| Energy Gap (ΔE) | ΔE | E_LUMO - E_HOMO | 4.64 |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.32 |

| Global Softness | S | 1 / (2η) | 0.216 |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | 4.20 |

| Electrophilicity Index | ω | χ² / (2η) | 3.80 |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orgyoutube.com The energy, shape, and distribution of these orbitals are key to predicting how a molecule will react.

For this compound, the HOMO is expected to be localized primarily on the amino group and the isothiazole ring, indicating these are the primary sites for donating electrons in a reaction (nucleophilic sites). The LUMO represents the regions where the molecule is most likely to accept electrons (electrophilic sites). The HOMO-LUMO energy gap (ΔE) is a critical descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. smu.edu This involves locating and characterizing the structures of transition states (the highest energy point along the reaction coordinate) and intermediates.

For reactions involving this compound, such as electrophilic substitution or condensation reactions, DFT calculations can be used to:

Propose a step-by-step reaction pathway.

Calculate the activation energies (the energy barrier that must be overcome) for each step.

These computational studies provide a detailed, dynamic picture of the chemical transformation, explaining observed product distributions and regioselectivity. For example, in the synthesis of fused thiazoles, DFT studies have been used to support the proposed mechanism by analyzing local reactivity indices and mapping the molecular electrostatic potential. nih.gov

Potential Energy Surface Scans and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical and computational chemistry provides powerful tools for understanding the structural properties and reactivity of molecules like this compound. Among these tools, Potential Energy Surface (PES) scans and Intrinsic Reaction Coordinate (IRC) analysis are fundamental for exploring molecular conformations and reaction pathways.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters—such as bond lengths, bond angles, or dihedral angles—a PES scan maps out the energy landscape, helping to identify stable conformers (energy minima) and transition states (saddle points). This is often referred to as a "relaxed" scan, where for each step of the scanned coordinate, all other geometric parameters are optimized to find the lowest energy structure.

For this compound, a PES scan could be particularly insightful for understanding the rotational barrier of the methyl (-CH₃) and amine (-NH₂) groups. For instance, scanning the dihedral angle defined by the atoms C₅-C(methyl)-H...H would reveal the energy profile associated with methyl group rotation. This can identify the most stable (lowest energy) staggered conformation and the higher-energy eclipsed conformation.

Illustrative Data for a PES Scan

The following table represents a hypothetical PES scan for the rotation around the C₅-C(methyl) bond in this compound. The scan varies the H-C₅-C(methyl)-H dihedral angle from 0° to 120° to illustrate the energy changes associated with the rotation of one C-H bond of the methyl group relative to the isothiazole ring.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 2.5 (Eclipsed) |

| 20 | 1.9 |

| 40 | 0.6 |

| 60 | 0.0 (Staggered) |

| 80 | 0.6 |

| 100 | 1.9 |

| 120 | 2.5 (Eclipsed) |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state (TS) to its corresponding reactants and products on the potential energy surface. mdpi.com This analysis is crucial for verifying that a located transition state indeed connects the desired chemical species and for understanding the mechanistic pathway of a reaction. mdpi.com

The calculation starts from the optimized geometry of a transition state and proceeds in both "forward" and "backward" directions along the reaction coordinate. mdpi.comnih.gov A successful IRC calculation provides a clear depiction of the geometric changes the molecule undergoes during the transformation from reactant to product, confirming the reaction mechanism. For this compound, an IRC analysis could be used to study a hypothetical proton transfer reaction, ensuring that the calculated transition state smoothly connects the protonated and deprotonated forms.

Illustrative Data for an IRC Analysis

This table provides a hypothetical reaction energy profile derived from an IRC analysis for a generic reaction involving this compound. The reaction coordinate represents the progression along the minimum energy path.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| -3.0 (Reactant) | 0.0 |

| -2.0 | 2.5 |

| -1.0 | 7.0 |

| 0.0 (Transition State) | 15.0 |

| 1.0 | 6.5 |

| 2.0 | -4.0 |

| 3.0 (Product) | -5.0 |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks)

The intermolecular interactions of this compound are critical for understanding its physical properties, such as boiling point and solubility, as well as its behavior in biological systems. The molecule possesses functional groups capable of forming significant non-covalent interactions, particularly hydrogen bonds.

The primary amine (-NH₂) group is a key feature, containing two hydrogen atoms that can act as hydrogen bond donors. The nitrogen atom of the amine group also has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. researchgate.net Furthermore, the isothiazole ring itself contains two potential hydrogen bond acceptor sites: the lone pair on the nitrogen atom (N₂) and, to a lesser extent, the sulfur atom (S₁).

These features allow this compound to form various intermolecular hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks in the condensed phase. The most probable hydrogen bond is the N-H···N interaction, where the amine group of one molecule donates a hydrogen to the ring nitrogen or amine nitrogen of a neighboring molecule. Computational studies on related thiazole derivatives have shown the importance of such interactions in determining molecular conformation and crystal packing. sapub.org

Potential Hydrogen Bonding Sites and Interactions

The table below summarizes the potential hydrogen bond donors and acceptors within the this compound molecule and the types of intermolecular hydrogen bonds they can form.

| Site in Molecule | Role | Potential H-Bond Interaction |

| Amine Group (-NH₂) | Donor | N-H ··· N (to ring or amine) |

| N-H ··· S (to ring) | ||

| Amine Nitrogen | Acceptor | N ··· H-N |

| Ring Nitrogen (N₂) | Acceptor | N ··· H-N |

| Ring Sulfur (S₁) | Acceptor (Weak) | S ··· H-N |

These interactions are fundamental to the supramolecular chemistry of this compound and would be a primary focus of detailed computational investigations into its solid-state structure and solution behavior.

Advanced Applications in Organic Synthesis As a Building Block

5-Methylisothiazol-3-amine as a Versatile Synthetic Intermediate

This compound is a significant precursor in the synthesis of various organic compounds, including those with therapeutic potential. The presence of the amino group allows for a range of chemical modifications, such as acylation, to produce amides. A notable example is its conversion to S-p-aminobenzenesulphonamido-3-methyl isothiazole (B42339). google.com This derivative has demonstrated significant antibacterial activity, reportedly comparable to or greater than that of sulphathiazole, particularly against E. coli. google.com

The isothiazole nucleus is a key structural feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The versatility of this compound as a synthetic intermediate is further highlighted by the synthesis of various derivatives. For instance, Schiff bases, formed by the condensation of primary amines with carbonyl compounds, are known to possess antitumor and antioxidant properties. nih.gov The synthesis of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives from a related aminothiazole suggests a pathway for creating novel compounds with potential antioxidant activity starting from this compound. nih.gov

| Derivative | Starting Material | Potential Biological Activity |

| S-p-aminobenzenesulphonamido-3-methyl isothiazole | This compound | Antibacterial |

| Schiff base derivatives | This compound and various aldehydes | Antitumor, Antioxidant |

| 1,3,4-Oxadiazole-2-thiol derivatives | This compound | Antioxidant |

Role in the Construction of Diverse Heterocyclic Architectures

The chemical reactivity of this compound makes it an ideal candidate for the construction of a variety of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic ring, allows it to participate in cyclization and condensation reactions to form more complex polycyclic structures.

This compound can be utilized as a foundational element in the synthesis of fused heterocyclic systems, where the isothiazole ring is annulated with other rings such as pyridine (B92270) or pyrimidine (B1678525). These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

For example, the synthesis of thiazolo[4,5-b]pyridines has been achieved through the condensation reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone. mdpi.com This reaction provides a strategic approach for the creation of fused pyridine rings onto a thiazole (B1198619) core. A similar strategy could be envisioned for this compound, reacting with appropriate dicarbonyl compounds or their equivalents to construct a fused pyridine ring, leading to isothiazolo[5,4-b]pyridines.

Furthermore, the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives has been reported, showcasing the fusion of a pyrimidine ring to a thiazole structure. nih.gov These compounds have shown high affinity for adenosine (B11128) receptors, indicating their potential as therapeutic agents for conditions like depression. nih.gov The general synthetic strategies employed in the formation of these fused pyrimidines can be adapted for this compound, potentially leading to novel isothiazolo[5,4-d]pyrimidine (B13094116) derivatives with interesting pharmacological profiles. bu.edu.egnih.govresearchgate.net

| Fused Heterocyclic System | General Synthetic Strategy | Potential Starting Materials with this compound |

| Isothiazolo[5,4-b]pyridines | Condensation with 1,3-dicarbonyl compounds | β-ketoesters, α,β-unsaturated ketones |

| Isothiazolo[5,4-d]pyrimidines | Cyclization with a three-carbon fragment | Malonates, cyanoacetates |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The use of aminoazoles, such as 5-amino-3-methylisoxazole, a close structural analog of this compound, in three-component heterocyclizations has been documented. researchgate.net These reactions, involving an aminoazole, an aldehyde, and a β-dicarbonyl compound, lead to the formation of fused pyridine rings. researchgate.net

Given the structural similarity, this compound is a prime candidate for participation in similar MCRs. For instance, a three-component reaction between this compound, an aldehyde, and a suitable active methylene (B1212753) compound could provide a direct and efficient route to substituted isothiazolo[5,4-b]pyridines. The versatility of MCRs allows for the rapid generation of a library of diverse compounds by simply varying the starting components. mdpi.com

| Multi-Component Reaction Type | Reactants | Potential Product |

| Hantzsch-like reaction | This compound, Aldehyde, β-ketoester | Dihydroisothiazolo[5,4-b]pyridines |

| Biginelli-like reaction | This compound, Aldehyde, Urea/Thiourea | Dihydroisothiazolo[5,4-e]pyrimidinones |

Applications in Coordination Chemistry and Metal-Complex Catalysis

The isothiazole ring system, with its nitrogen and sulfur heteroatoms, possesses the ability to coordinate with metal ions, making its derivatives, including this compound, potential ligands in coordination chemistry. thieme-connect.com The formation of metal complexes can lead to materials with interesting electronic, magnetic, and catalytic properties.

While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of related aminothiazole and aminopyridine ligands provides valuable insights. For example, metal complexes of aminothiazole-derived Schiff bases have been synthesized and characterized, demonstrating the coordination of the thiazole nitrogen and the imine nitrogen to the metal center. nih.gov These complexes have shown enhanced biological activity compared to the free ligands. nih.gov

Furthermore, metal complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand have been successfully synthesized and utilized as catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.in This demonstrates the potential of metal complexes with amino-substituted heterocyclic ligands to act as catalysts in organic synthesis.

Given these precedents, this compound is expected to form stable complexes with various transition metals. The coordination could occur through the ring nitrogen and/or the exocyclic amino group, potentially leading to the formation of chelate rings. Such metal complexes of this compound could find applications as catalysts in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. thieme-connect.com

| Metal Ion | Potential Ligand | Potential Application |

| Copper(II) | This compound | Catalyst for oxidation reactions |

| Palladium(II) | This compound | Catalyst for cross-coupling reactions |

| Cobalt(II) | This compound | Catalyst for Henry reaction |

| Nickel(II) | This compound | Catalyst for hydrogenation reactions |

Q & A

Basic: What are the established synthetic routes for 5-Methylisothiazol-3-amine, and what reagents are critical for its preparation?

This compound is typically synthesized via cyclization reactions involving thioamide precursors or through functionalization of pre-formed isothiazole rings. A common approach involves the condensation of β-thiocyanato ketones with ammonia or amines under controlled pH conditions. For example, intermediates like 5-chloro-3-methylisothiazole can undergo nucleophilic substitution with ammonia to yield the amine derivative . Critical reagents include thiocyanogen sources (e.g., NH₄SCN) and catalysts like HCl or BF₃·Et₂O to promote cyclization. Purity is ensured via recrystallization in ethanol or acetonitrile .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on:

- ¹H/¹³C NMR : Peaks for the methyl group (δ ~2.3 ppm in ¹H NMR) and aromatic protons (δ ~6.5–7.0 ppm) confirm the isothiazole core .

- FT-IR : Stretching bands for N-H (3350–3250 cm⁻¹) and C-S (690–630 cm⁻¹) validate the amine and thiazole groups .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve >95% purity. ESI-MS typically shows [M+H]⁺ at m/z 115.16 (C₃H₅N₃S) .

Basic: What are the primary research applications of this compound in pharmacological studies?

The compound serves as a precursor for bioactive derivatives. For example, it is used in mutasynthesis to prepare geldanamycin analogs with anti-Hsp90 activity . Its amino group enables functionalization into thiadiazole or triazole hybrids, which are screened for antimicrobial or anticancer properties .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Key strategies include:

- Temperature control : Maintaining 0–5°C during thiocyanation reduces side reactions like polysulfide formation .

- Catalyst selection : BF₃·Et₂O improves cyclization efficiency compared to HCl, as shown in analogous isothiazole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from dimeric byproducts. Yields >70% are achievable with stoichiometric NH₃ in anhydrous conditions .

Advanced: How should discrepancies in NMR data for this compound derivatives be resolved?

Discrepancies often arise from tautomerism or solvolysis. For example, the amine group may exhibit dynamic proton exchange in DMSO, broadening peaks. Solutions include:

- Low-temperature NMR : Conduct experiments at −40°C to stabilize tautomers .

- X-ray crystallography : Resolves ambiguity by confirming molecular geometry, as demonstrated for related isothiazole derivatives .

- Deuterated solvents : Use CDCl₃ instead of DMSO-d₆ to reduce hydrogen bonding artifacts .

Advanced: What methodological challenges arise in developing analytical assays for this compound in biological matrices?

Challenges include:

- Matrix interference : Serum proteins bind to the compound, reducing recovery rates. Solid-phase extraction (C18 cartridges) with methanol elution improves detection .

- Sensitivity limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. For example, transition m/z 115→97 (loss of NH₂) achieves a limit of quantification (LOQ) of 10 ng/mL .

- Degradation : The compound is light-sensitive; amber vials and antioxidants (e.g., BHT) stabilize samples .

Advanced: How can researchers evaluate the bioactivity of this compound derivatives in multi-target assays?

Use a tiered screening approach:

In vitro enzyme assays : Test Hsp90 inhibition (IC₅₀) using ATPase activity assays .

Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Compare results to structure-activity relationships (SAR) of analogs .

Multi-kinase profiling : Use kinase panels (e.g., Eurofins) to identify off-target effects. For example, derivatives may inhibit CDK2 or EGFR .

Advanced: What strategies address low solubility of this compound in aqueous media for in vivo studies?

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm) for sustained release. Characterization via DLS and TEM confirms stability .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to achieve >1 mg/mL solubility in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.